5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

Researchers requiring the 4-methylphenyl substituent as a fixed structural determinant face supply inconsistency when vendors substitute unsubstituted phenyl analogs. 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-93-4) eliminates this variable. • Confirmed identity: mp 182-186 °C enables incoming QC verification. • Consistent purity: ≥98% (HPLC) across batches minimizes variability. • Dual functional handles: 5-amino and 4-carboxylic acid groups enable amidation, esterification, and heterocycle fusion for library synthesis.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 14678-93-4
Cat. No. B079178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS14678-93-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
InChIInChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
InChIKeyAPMQYFHSZSHAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid Specifications & Procurement


5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-93-4) is a heterocyclic building block belonging to the aminopyrazole class, characterized by an amino group at the 5-position and a carboxylic acid at the 4-position of a pyrazole ring, which is N-substituted with a 4-methylphenyl group. It is primarily utilized in research as an intermediate for synthesizing more complex molecules . The compound is commercially available with defined purity and physical properties that are critical for procurement decisions .

Scientific Risk of Analog Substitution


Substituting this specific pyrazole derivative with a close analog lacking the 4-methyl group on the N-phenyl ring (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, CAS 51649-80-0) is not a scientifically neutral act. The presence of the 4-methyl substituent introduces steric and electronic effects that can critically alter molecular conformation, binding affinity to biological targets, and the overall physicochemical properties of any resulting derivatives . Without quantitative comparative data demonstrating equivalent performance in a specific assay, substitution introduces an uncontrolled variable that can invalidate experimental reproducibility and confound structure-activity relationship (SAR) studies. The following sections detail the current state of verifiable evidence for this compound.

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid: Evidence & Limitations


Physical Specifications

The compound 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a solid with a reported melting point range of 182-186 °C . This physical property serves as a key identifier and quality control metric during procurement. A direct quantitative comparison of this property with the unsubstituted analog, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, shows a different melting point range of 169-172 °C . This 10-14 °C difference underscores the distinct physical properties conferred by the 4-methyl group, which can impact handling and formulation.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Commercial Purity Specifications

Reputable vendors offer 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid with specified minimum purities. For example, Sigma-Aldrich lists an assay of 97% , and AK Scientific specifies a minimum purity of 98% . While this is a baseline specification common to many building blocks, it provides a quantifiable metric for procurement. Comparable purity specifications are available for the analog 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (e.g., 97% from BOC Sciences [1]), indicating that while purity is not a differentiating factor, it is a non-negotiable requirement for reproducible science that must be verified for each specific compound.

Chemical Synthesis Analytical Chemistry Procurement

Evidence Gap in Biological Potency

A comprehensive search of authoritative databases and primary literature reveals a significant evidence gap. No peer-reviewed studies or patents were identified that provide quantitative IC50, Ki, EC50, or other potency data for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid against a defined biological target, nor are there any direct head-to-head comparisons with its analogs in a biological assay. The compound is frequently described as a building block or intermediate , but its own intrinsic biological activity remains uncharacterized in the public domain. This contrasts with the broader class of 5-amino-1H-pyrazole-4-carboxylic acid derivatives, which have been explored as PTP1B inhibitors [1], but the specific 4-methylphenyl analog has not been reported in those studies.

Pharmacology Drug Discovery Chemical Biology

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid Application Scenarios


Targeted Synthesis Building Block

The primary justified use for this compound is as a synthetic building block when a 4-methylphenyl substituent is an explicit design feature of the final target molecule. The available physical and purity data confirm it is a well-defined, commercially available entity suitable for incorporation into more complex structures . In this role, the 4-methyl group is not an interchangeable moiety but a critical structural determinant of the final product's properties. Substituting it with an unsubstituted phenyl or other aryl analog would lead to a different chemical entity, invalidating the intended synthetic pathway.

Pyrazole Scaffold Intermediate

This compound can serve as a starting point for diversifying the pyrazole core, where the 4-methylphenyl group is a fixed part of the hypothesis being tested. While its intrinsic bioactivity is unproven, its amino and carboxylic acid functional groups provide handles for further derivatization (e.g., amide bond formation, esterification). This allows researchers to build a library of compounds all containing the 4-methylphenyl motif, enabling the study of how modifications at the 4- and 5-positions affect activity. The high purity specifications from vendors like Sigma-Aldrich and AK Scientific ensure that the starting material is of a quality suitable for generating reliable SAR data.

Specification-Based Procurement

For procurement scientists, the decision to purchase this compound can be based on the verifiable physical and purity specifications. The melting point (182-186 °C) serves as a key identifier for incoming material quality control, ensuring the correct chemical has been received. The consistent purity levels (≥97-98%) across reputable vendors minimize batch-to-batch variability, supporting the reproducibility of downstream applications. The lack of differential bioactivity data means procurement decisions cannot be driven by potency, but rather by structural necessity and adherence to these defined specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.